

Cyclohepten-1-ylboronic acid CAS number

835882-35-4.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclohepten-1-ylboronic acid*

Cat. No.: *B1364393*

[Get Quote](#)

An In-depth Technical Guide to **Cyclohepten-1-ylboronic acid** (CAS 835882-35-4)

Introduction

In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acids and their derivatives, have established themselves as indispensable tools for the construction of complex molecular architectures.^{[1][2]} Their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have cemented their role as critical building blocks in fields ranging from materials science to medicinal chemistry.^{[1][3]} This guide focuses on a specific, yet highly valuable reagent: **Cyclohepten-1-ylboronic acid** (CAS No. 835882-35-4).

Cyclohepten-1-ylboronic acid belongs to the class of cyclic alkenylboronic acids. The seven-membered carbocyclic ring offers unique conformational flexibility and a distinct lipophilic profile, making it an attractive moiety for introduction into drug candidates and functional materials. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its properties, synthesis, handling, and core applications, with a focus on the underlying chemical principles and practical methodologies.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting.

Compound Identity and Properties

Cyclohepten-1-ylboronic acid is a white to off-white solid at room temperature. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	835882-35-4	[4] [5] [6]
IUPAC Name	(Cyclohept-1-en-1-yl)boronic acid	
Molecular Formula	C ₇ H ₁₃ BO ₂	[4] [5] [6]
Molecular Weight	139.99 g/mol	[4] [7]
Melting Point	110-116 °C	[7]
Boiling Point	278.1 °C at 760 mmHg	[7]
Density	1.02 g/cm ³	[7]
Flash Point	122 °C	[7]

Stability, Storage, and Safety

Stability: Boronic acids, while generally stable, can be susceptible to certain conditions. They can undergo dehydration to form cyclic anhydrides (boroxines), particularly upon heating. Furthermore, like many organoboron compounds, they can be sensitive to strong oxidizing agents.^[8] The stability of boronic acids can be enhanced by intramolecular coordination, though this is less prevalent in simple alkenylboronic acids compared to ortho-substituted arylboronic acids.^[8]

Storage: Proper storage is crucial to maintain the integrity and reactivity of **Cyclohepten-1-ylboronic acid**.

- **Temperature:** Store in a cool environment, with a recommended temperature of 2-8°C for long-term storage.

- Atmosphere: Keep the container tightly sealed to protect from moisture and air.[9][10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation and hydrolysis.
- Compatibility: Store away from strong oxidizing agents, strong bases, and water.[11] It should be segregated from incompatible chemicals to prevent hazardous reactions.[11]

Safety and Handling: Based on data for similar boronic acid derivatives, **Cyclohepten-1-ylboronic acid** should be handled with appropriate care.[9][12]

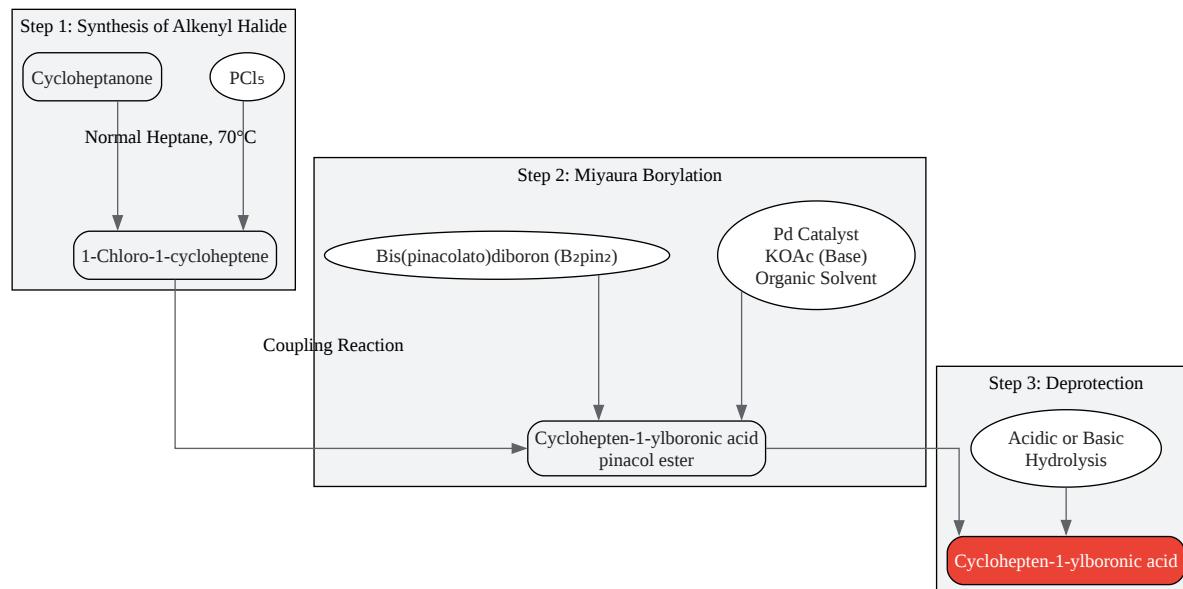
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][12]
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[9][12]
- Exposure Routes: The compound may cause skin, eye, and respiratory tract irritation.[12][13] In case of contact, rinse the affected area thoroughly with water.[12]
- Spills: In case of a spill, avoid generating dust. Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal.[12]

Synthesis of Cyclohepten-1-ylboronic Acid and its Precursors

The synthesis of alkenylboronic acids and their esters can be achieved through several methods, including the hydroboration of alkynes or the metal-catalyzed cross-coupling of a diboron reagent with an alkenyl halide or triflate.[14][15][16] A common and practical approach for cyclic alkenylboronates involves the palladium-catalyzed coupling of bis(pinacolato)diboron ($B_2\text{pin}_2$) with an appropriate alkenyl halide.[17]

A patented method describes the synthesis of the pinacol ester precursor, **Cyclohepten-1-ylboronic acid** pinacol ester, from 1-chloro-cycloheptene.[17] The free boronic acid can then be obtained by deprotection of the pinacol ester.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Cyclohepten-1-ylboronic acid**.

Representative Protocol: Synthesis of Cyclohepten-1-ylboronic acid pinacol ester

This protocol is adapted from established methodologies for Miyaura borylation reactions.[\[17\]](#)

Materials:

- 1-Chloro-1-cycloheptene
- Bis(pinacolato)diboron (B_2pin_2)
- Palladium(II) acetate ($Pd(OAc)_2$)
- S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or similar phosphine ligand
- Potassium acetate (KOAc), anhydrous
- 1,4-Dioxane or Toluene, anhydrous

Procedure:

- Inert Atmosphere: To an oven-dried Schlenk flask, add potassium acetate (3.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), $Pd(OAc)_2$ (0.02 equiv.), and the phosphine ligand (0.04 equiv.).
- Reagent Addition: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
- Add anhydrous solvent (e.g., 1,4-dioxane) via syringe, followed by 1-chloro-1-cycloheptene (1.0 equiv.).
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the pure **Cyclohepten-1-ylboronic acid** pinacol ester.[\[17\]](#)

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

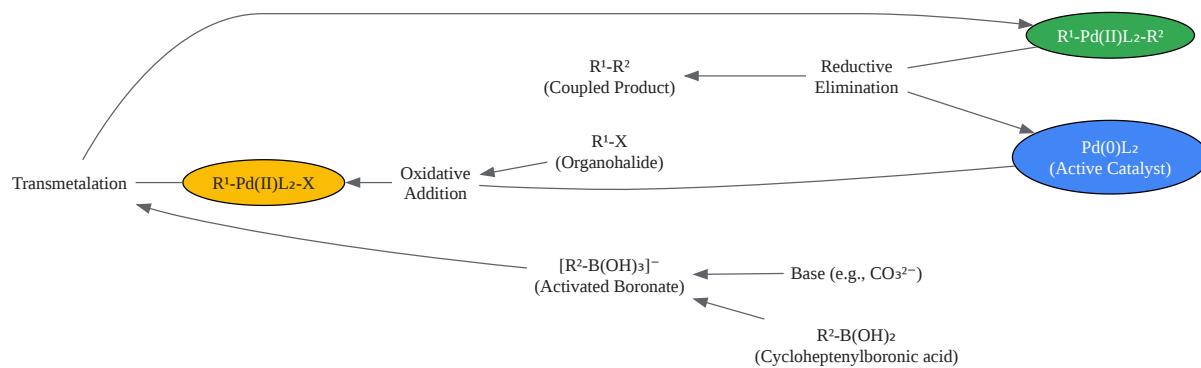
The premier application of **Cyclohepten-1-ylboronic acid** is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^{[3][18]} This reaction forms a carbon-carbon bond between the sp^2 -hybridized carbon of the cycloheptenyl ring and an sp^2 or sp^3 -hybridized carbon of an organohalide or triflate.^{[3][19]}

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.^{[3][19][20]}

- Oxidative Addition: The active $Pd(0)$ catalyst oxidatively adds to the organohalide (R^1-X), forming a $Pd(II)$ complex. This is often the rate-determining step.
- Transmetalation: The boronic acid ($R^2-B(OH)_2$) is activated by a base to form a more nucleophilic boronate species ($R^2-B(OR)_3^-$). This species then transfers its organic group (R^2) to the $Pd(II)$ complex, displacing the halide. This is the crucial C-C bond-forming precursor step.^{[3][18]}
- Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the final coupled product (R^1-R^2) and regenerating the $Pd(0)$ catalyst, which re-enters the catalytic cycle.^[19]

Catalytic Cycle Diagram



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure; optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates.[\[21\]](#)

Materials:

- Aryl or vinyl halide/triflate (1.0 equiv.)
- **Cyclohepten-1-ylboronic acid** (1.2-1.5 equiv.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (0.01-0.05 equiv.)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0-3.0 equiv.)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

- **Setup:** To a reaction vessel, add the aryl halide, **Cyclohepten-1-ylboronic acid**, base, and palladium catalyst.
- **Inerting:** Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
- **Solvent Addition:** Add the degassed solvent(s) via syringe.
- **Reaction:** Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired product.

Applications in Drug Discovery and Materials Science

The incorporation of boronic acids into medicinal chemistry has grown significantly since the FDA approval of Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[\[1\]](#) [\[2\]](#) Boronic acids can act as covalent inhibitors, transition-state analogs, or serve as prodrug moieties.[\[23\]](#)

The cycloheptenyl group provided by this reagent is particularly interesting for several reasons:

- **Lipophilicity and Scaffolding:** The seven-carbon ring introduces a significant non-polar character, which can be tuned to optimize a drug candidate's pharmacokinetic profile (ADME properties). It provides a conformationally flexible scaffold that can orient other functional groups for optimal binding to biological targets.
- **Bioisosteric Replacement:** The cycloheptenyl motif can serve as a bioisostere for other cyclic or aromatic structures, allowing chemists to explore new chemical space while potentially improving properties like metabolic stability or solubility.

- Building Block for Complex Molecules: Beyond Suzuki couplings, the double bond in the cycloheptenyl ring remains available for further functionalization (e.g., epoxidation, dihydroxylation, hydrogenation), opening pathways to a wide array of complex saturated and unsaturated seven-membered ring systems. These structures are prevalent in many natural products and bioactive molecules.

Conclusion

Cyclohepten-1-ylboronic acid (CAS 835882-35-4) is a versatile and valuable synthetic building block. Its primary utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the direct and efficient incorporation of the cycloheptenyl moiety into a diverse range of organic molecules. This capability is of significant interest to scientists in drug discovery, agrochemicals, and materials science who seek to synthesize novel compounds with tailored properties. By understanding its chemical properties, synthesis, and reaction mechanisms, researchers can fully leverage this reagent to accelerate their discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine ... - Google 圖書 [books.google.com.hk]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. CYCLOHEPT-1-EN-1-YLBORONIC ACID Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsric.com [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. CYCLOHEPTEN-1-YLBORONIC ACID;835882-35-4 [abichem.com]
- 7. m.globalchemmall.com [m.globalchemmall.com]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 850036-28-1 Name: (Cyclopent-1-en-1-yl)boronic acid1-Cyclopentenylboronic Acid [xixisys.com]
- 10. laballey.com [laballey.com]
- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Allylboronic acid or boronate synthesis [organic-chemistry.org]
- 16. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 17. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclohepten-1-ylboronic acid CAS number 835882-35-4]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1364393#cyclohepten-1-ylboronic-acid-cas-number-835882-35-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com